![molecular formula C16H23N3O3S B2555814 N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1396784-72-7](/img/structure/B2555814.png)
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BAY 41-2272, is a potent activator of the enzyme soluble guanylyl cyclase (sGC). This molecule has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Prodrug Forms for the Sulfonamide Group
Research into prodrug forms for the sulfonamide group has explored derivatives of N-methylsulfonamides as potential prodrugs. These studies focus on enhancing water solubility and bioavailability of sulfonamide-containing drugs through chemical modification. For example, various N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide have been synthesized and evaluated for their potential as prodrug forms. The kinetics of their hydrolysis at physiological pH have been studied, revealing insights into their stability and the release of the active sulfonamide drug in the body (Larsen, Bundgaard, & Lee, 1988).
Enzyme Inhibitory Potential of Sulfonamides
Another area of interest is the enzyme inhibitory potential of sulfonamides, where new compounds with benzodioxane and acetamide moieties have been synthesized and tested for their activity against enzymes like α-glucosidase and acetylcholinesterase. These studies not only enhance our understanding of the biochemical interactions of sulfonamides but also contribute to the development of therapeutic agents for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Anticonvulsant and Pain-Attenuating Properties
The modification of N-benzyl 2-amino acetamides, a class of primary amino acid derivatives, has shown pronounced activities in whole animal anticonvulsant models as well as in neuropathic pain models. By substituting the 4'-N'-benzylamide site in various derivatives, researchers have identified compounds with potent anticonvulsant and pain-attenuating properties, providing a basis for the development of new therapeutic agents (King et al., 2011).
Antimicrobial and Genotoxic Properties of Sulfonamides
Research on the synthesis of sulfonamide derivatives has also explored their antimicrobial and genotoxic properties. By creating new benzoimidazole derivatives incorporating sulfonamide groups, studies have provided valuable data on the potential of these compounds as antimicrobial agents. Additionally, the genotoxic properties of these compounds have been investigated, contributing to the understanding of their safety profile and therapeutic potential (Benvenuti et al., 1997).
Eigenschaften
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(13-15-9-5-4-6-10-15)12-8-7-11-17-16(20)14-19(2)23(3,21)22/h4-6,9-10H,11-14H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWBDQQTTSZYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CN(C)S(=O)(=O)C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.